N-Methyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carbothioamide
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Overview
Description
N-Methyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carbothioamide is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with a methyl group and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a naphthyridine derivative with a methylating agent and a thiocarbonyl compound. The reaction conditions may include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The naphthyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine ring systems.
Carbothioamide Compounds: Molecules containing the carbothioamide functional group.
Uniqueness
N-Methyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carbothioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
60782-39-0 |
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Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,5-naphthyridine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c1-11-10(14)13-7-3-4-8-9(13)5-2-6-12-8/h2,5-6H,3-4,7H2,1H3,(H,11,14) |
InChI Key |
YPYKLAAHHWKCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCCC2=C1C=CC=N2 |
Origin of Product |
United States |
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